4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde
Overview
Description
“4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde” is a chemical compound that is used for research and development . It is a derivative of benzaldehyde .
Molecular Structure Analysis
The molecular structure of “4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde” consists of a benzene ring with an amino group (-NH2), a chloro group (-Cl), and a trifluoromethyl group (-CF3) attached to it .Chemical Reactions Analysis
While specific chemical reactions involving “4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde” are not available, benzaldehyde derivatives are known to undergo various reactions. For example, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Scientific Research Applications
Synthesis and Functionalization
- Research has shown that derivatives of trifluoromethyl)pyridines, closely related to 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde, have been effectively used in the synthesis and functionalization of various compounds, demonstrating their versatility in chemical reactions (Cottet et al., 2004).
Antioxidant Activity
- A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, synthesized using a reaction involving similar compounds, indicated significant in vitro antioxidant activities. This highlights the potential of these compounds in developing antioxidants (Yüksek et al., 2015).
Structural and Spectral Analysis
- Compounds involving 4-amino-benzaldehyde derivatives have been analyzed for their structural and spectral properties, contributing to the understanding of their physical and chemical characteristics (Li et al., 2014).
Antimicrobial and Anticancer Evaluation
- A series of synthesized compounds, including those derived from benzaldehyde, showed potential antimicrobial and anticancer properties. This suggests the possible application of 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde derivatives in medicinal chemistry (Sigroha et al., 2012).
Synthesis of Epoxy-amides
- Research involving reactions with benzaldehyde derivatives has led to the highly stereoselective synthesis of epoxy-amides, indicating their potential in complex chemical synthesis (Fernández et al., 1990).
Synthesis of Heterocyclic Compounds
- Studies demonstrate the effective use of related compounds in the one-pot synthesis of heterocyclic beta-Chlorovinyl Aldehydes, highlighting the compound's role in creating complex molecular structures (Majo et al., 1996).
Schiff Base Compounds and Biological Activity
- Research has been conducted on the synthesis and characterization of new Schiff base compounds derived from 4-amino benzoic acid, exploring their biological activity against various bacterial strains (Radi et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, “4-Chloro-3-(trifluoromethyl)benzonitrile”, indicates that it is considered hazardous. It is toxic in contact with skin, causes skin and eye irritation, and is harmful if swallowed or inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .
properties
IUPAC Name |
4-amino-3-chloro-5-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-2-4(3-14)1-5(7(6)13)8(10,11)12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASKDXYOOLBEFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515393 | |
Record name | 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde | |
CAS RN |
95656-51-2 | |
Record name | 4-Amino-3-chloro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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